molecular formula C19H15NO2S2 B12008770 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- CAS No. 58010-03-0

10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12008770
CAS No.: 58010-03-0
M. Wt: 353.5 g/mol
InChI Key: LPRPWRDPVGUTPG-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- is a nitrogen-substituted phenothiazine derivative where the N-10 position is functionalized with a 4-methylphenylsulfonyl (tosyl) group. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their pharmacological and material science applications. The introduction of a sulfonyl group at N-10 modifies electronic properties, solubility, and biological activity compared to unsubstituted phenothiazines or derivatives with other substituents .

Properties

CAS No.

58010-03-0

Molecular Formula

C19H15NO2S2

Molecular Weight

353.5 g/mol

IUPAC Name

10-(4-methylphenyl)sulfonylphenothiazine

InChI

InChI=1S/C19H15NO2S2/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3

InChI Key

LPRPWRDPVGUTPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Classical Sulfonylation Protocol

The traditional method involves reacting phenothiazine with 4-methylbenzenesulfonyl chloride in the presence of a base. Key steps include:

  • Base selection : Triethylamine or pyridine neutralizes HCl byproducts.

  • Solvent : Dry benzene or dichloromethane ensures anhydrous conditions.

  • Reaction time : 6–12 hours under reflux.

While this method is straightforward, yields are moderate (50–65%) due to competing side reactions such as over-sulfonylation or oxidation.

Optimized Sulfonylation with Catalytic Additives

Recent advancements utilize DMAP (4-dimethylaminopyridine) as a catalyst to enhance regioselectivity. A representative procedure involves:

  • Phenothiazine (1.0 eq), 4-methylbenzenesulfonyl chloride (1.2 eq), DMAP (0.1 eq) in DCM.

  • Stirred at 25°C for 4 hours.

  • Yield : 78% after column chromatography.

This method reduces reaction time and improves purity by suppressing dimerization byproducts.

C–N/C–S Coupling via Iron-Catalyzed Cyclization

Patent-Based Methodology (CN111039898A)

A 2019 patent describes a two-step synthesis starting from 2-nitro-4-methylsulfonyl thiophenol :

Step 1: Hydrogenation Reduction

  • Substrate : 2-nitro-4-methylsulfonyl thiophenol.

  • Catalyst : Raney nickel (10–20 wt%).

  • Conditions : H₂ gas, 60–80°C, 4–6 hours.

  • Product : 2-amino-4-methylsulfonyl thiophenol (yield: 85–90%).

Step 2: Iron-Catalyzed Coupling

  • Reagents : o-Dichlorobenzene or o-difluorobenzene (1.2 eq), FeCl₃·6H₂O (15 mol%), N,N,N′,N′-tetramethyl-1,8-naphthalenediamine (10 mol%).

  • Solvent : DMF or toluene.

  • Conditions : 80–120°C, 6–24 hours under N₂.

  • Yield : 80–87% (Table 1).

Table 1. Optimization of Coupling Reaction Conditions

ExampleSubstrateTemp (°C)Time (h)SolventYield (%)
3o-Difluorobenzene1106DMF87
4o-Dichlorobenzene1106DMF83
5o-Difluorobenzene8016DMF83
7o-Difluorobenzene11024Toluene80

Mechanistic Insights

The iron catalyst facilitates dual C–N and C–S bond formation through a radical pathway. The ligand (tetramethylnaphthalenediamine) stabilizes the iron center, enhancing electron transfer efficiency.

Critical Analysis of Methodologies

  • Direct sulfonylation is cost-effective but limited by moderate yields.

  • Iron-catalyzed coupling offers higher efficiency and scalability but requires stringent anhydrous conditions.

  • Hybrid approaches combining sulfonylation with subsequent functionalization (e.g., oxidation or alkylation) remain underexplored.

Chemical Reactions Analysis

Types of Reactions

10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

10H-Phenothiazine derivatives have been extensively studied for their pharmacological properties. The sulfonyl group enhances the biological activity of the phenothiazine core, making it a candidate for developing new therapeutic agents.

  • Antipsychotic Activity : Phenothiazines are historically known as antipsychotic medications. Research indicates that derivatives like 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- may exhibit similar properties, potentially serving as novel treatments for schizophrenia and other mental health disorders .
  • P2X4 Receptor Antagonism : A study highlighted the potential of phenothiazine derivatives as P2X4 receptor antagonists, which could be beneficial in treating neuropathic pain and neurodegenerative diseases . This suggests that 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- might also possess similar antagonistic effects.

Organic Electronics

The electronic properties of phenothiazines make them suitable for applications in organic semiconductors and photovoltaic devices.

  • Charge Transfer Properties : The compound's structure allows for efficient charge transfer, which is crucial in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Studies have shown that phenothiazine derivatives can improve the efficiency of these devices through their electron-donating capabilities .

Environmental Chemistry

Research into the environmental impact of chemical compounds has identified phenothiazines as significant due to their stability and persistence in various ecosystems.

  • Bioaccumulation Potential : The environmental behavior of compounds like 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- is critical for assessing their risk to human health and ecosystems. Studies have utilized models to predict bioaccumulation potential, indicating that such compounds may pose low risk under certain exposure scenarios .

Case Studies

StudyFocusFindings
Sun et al. (2004)Electron TransferDemonstrated effective electron transfer in phenothiazine derivatives, suggesting applications in photonic devices .
Okamoto et al. (2004)Magnetic PropertiesInvestigated magnetic properties linked to phenothiazine structures, indicating potential uses in spintronic devices .
Umezono & Okuno (2013)Structural AnalysisAnalyzed crystal structures of related compounds, providing insights into conformational stability relevant for drug design .

Mechanism of Action

The mechanism of action of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its antimicrobial and anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of cyclooxygenase (COX) enzymes and other inflammatory mediators .

Comparison with Similar Compounds

Structural Analogues at the N-10 Position

The N-10 position in phenothiazines is a key site for functionalization. Below is a comparison of substituents and their impacts:

Compound Name Substituent at N-10 Molecular Weight Key Properties/Biological Activity Reference
10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- 4-Methylphenylsulfonyl ~355.44 (calc.) Enhanced stability, potential sulfonamide-like bioactivity (hypothetical)
10-(4-Methoxyphenyl)-10H-phenothiazine 4-Methoxyphenyl 305.40 White crystalline solid; >98% purity; used in material science
10-[4-(Phthalimido)butyl]-10H-phenothiazine Phthalimido-butyl chain ~435.50 (calc.) Antitumor activity (TCID₅₀ = 7.8 µg/mL)
10-Methyl-10H-phenothiazine-3-sulfonamide Methyl + sulfonamide at C-3 ~336.43 (calc.) Antimicrobial potential; synthesized via sulfonylation

Key Observations :

  • Electron-Withdrawing vs.
  • Biological Activity : N-10 phthalimidoalkyl derivatives exhibit potent antitumor activity, while sulfonamide derivatives (e.g., at C-3) are explored for antimicrobial uses. The target compound’s tosyl group may confer unique receptor-binding properties due to its bulky, polar nature .

Sulfur-Oxidized Phenothiazine Derivatives

Phenothiazine sulfones (e.g., 5,5-dioxides) differ from N-sulfonyl derivatives in both structure and properties:

Compound Name Oxidation State Key Properties Reference
10H-Phenothiazine-5,5-dioxide S-atom oxidized Improved pharmacological activity; used in antipsychotics
2-(Methylsulfonyl)-10H-phenothiazine S-atom oxidized Lower antitumor activity (TCID₅₀ = 50 µg/mL)

Key Observations :

  • Position of Sulfonyl Group : Sulfur-oxidized derivatives (e.g., 5,5-dioxides) retain the N-10 hydrogen, whereas the target compound replaces it with a tosyl group. This structural difference may alter metabolic pathways and toxicity profiles .

Substituent Effects on Antitumor Activity

highlights the role of N-10 substituents in antitumor potency:

  • Alkyl Chain Length : 10-[4-(Phthalimido)butyl]- derivatives (C4 chain) show higher activity (TCID₅₀ = 7.8 µg/mL) than propyl (C3) analogues (TCID₅₀ = 11.5 µg/mL).
  • C-2 Substitution : Trifluoromethyl (CF₃) at C-2 enhances activity (TCID₅₀ = 4.7 µg/mL) compared to chlorine (Cl) or hydrogen .

Implications for Target Compound : The 4-methylphenylsulfonyl group at N-10 may sterically hinder interactions with biological targets, but its electron-withdrawing nature could enhance binding affinity in specific enzymatic contexts.

Biological Activity

10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its interactions with various biological systems, antitumor effects, and antimicrobial properties.

Chemical Structure and Properties

The compound is characterized by its phenothiazine core, which is a common scaffold in many pharmacologically active substances. The sulfonyl group attached to the phenyl ring enhances its solubility and biological activity. The molecular formula is C₁₉H₁₅N₁O₂S, with a molecular weight of 353.465 g/mol.

1. Antitumor Activity

Research indicates that phenothiazine derivatives exhibit significant antitumor properties. A study on various phenothiazine compounds demonstrated that specific substitutions can enhance their efficacy against cancer cells. For instance:

  • HEp-2 Tumor Cells : The compound showed notable activity against HEp-2 tumor cells, with varying TCID50 values depending on the substituents at different positions on the phenothiazine ring. The trifluoromethyl derivative exhibited a TCID50 of 4.7 µg/mL, indicating potent activity, while other derivatives showed less efficacy (e.g., TCID50 values ranging from 11.5 to 75.0 µg/mL) .

2. Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been well-documented. Studies suggest that compounds containing sulfonamide groups often demonstrate broad-spectrum antimicrobial activity. Specific findings include:

  • Mechanism of Action : Sulfonamides inhibit bacterial growth by interfering with folate synthesis, which is crucial for DNA replication and cell division .
  • Activity Spectrum : The compound's sulfonyl group contributes to its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Interaction Studies

Interaction studies have shown that 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- can bind to specific enzymes and receptors, influencing their activity. These interactions are critical for understanding the pharmacodynamics of the compound and its potential therapeutic applications.

Case Studies

Several case studies highlight the biological activity of phenothiazine derivatives:

  • Study on Antitumor Effects :
    • Researchers tested multiple phenothiazine derivatives against different cancer cell lines.
    • Results indicated that modifications at the 2-position significantly affected antitumor activity, with longer aliphatic side chains contributing to increased efficacy .
  • Antimicrobial Efficacy :
    • A comparative study assessed various sulfonamide derivatives against common pathogens.
    • The results demonstrated that the presence of the sulfonyl group enhanced antimicrobial properties compared to non-sulfonylated analogs .

Data Table: Biological Activity Summary

Activity Type Effect Target TCID50 (µg/mL) Notes
AntitumorInhibitionHEp-2 tumor cells4.7 (trifluoromethyl)Varies with substitutions
AntimicrobialBroad-spectrumVarious pathogensNot specifiedEffective against multiple strains

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine?

  • Methodology : The sulfonyl group is introduced via oxidation of the corresponding sulfide. A typical protocol involves refluxing 10H-phenothiazine derivatives with hydrogen peroxide (H₂O₂) in glacial acetic acid. For example, phenothiazine sulfides are oxidized to sulfones by adding 30% H₂O₂ in two stages: first at 50–55°C, then under reflux at 120°C for 4–5 hours .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation. Purification often involves recrystallization from ethanol or column chromatography.

Q. How is the crystal structure of this compound resolved, and which software is used?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Experimental details include data collection with MoKα radiation, numerical absorption correction, and constrained H-atom parameters .
  • Example : For a related sulfonylated phenothiazine, triclinic crystal systems (space group P1) are common, with unit cell parameters refined to R values < 0.04 .

Q. What spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Characterize aromatic protons (δ 7.1–8.2 ppm for phenothiazine core) and sulfonyl-linked methyl groups (δ ~2.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 344.39 for a nitrophenyl analog) .
  • IR Spectroscopy : Identify sulfone S=O stretches (~1300–1150 cm⁻¹) .

Advanced Research Questions

Q. How do electronic properties of the sulfonyl group influence applications in organic electronics?

  • Methodology : The electron-withdrawing sulfonyl group enhances charge transport in materials like organic semiconductors. Electrochemical studies (cyclic voltammetry) reveal reduced HOMO-LUMO gaps compared to non-sulfonylated analogs. Computational modeling (DFT) predicts delocalized electron density across the phenothiazine-sulfonyl system, critical for dye-sensitized solar cells (DSSCs) .
  • Data Contradictions : Some studies report conflicting charge mobility values due to crystallinity variations. Mitigate this by optimizing film deposition (e.g., spin-coating vs. vapor-phase techniques) .

Q. What strategies improve low yields in Sonogashira coupling reactions for phenothiazine derivatives?

  • Methodology : Low yields (e.g., 6.9% in a nitrophenyl-ethynyl derivative ) often stem from catalyst inefficiency or side reactions. Optimize by:

  • Using Pd(PPh₃)₄/CuI catalysts with strict anhydrous conditions.
  • Employing high-purity solvents (THF/triethylamine) and degassing to prevent alkyne polymerization.
  • Screening alternative ligands (e.g., XPhos) for sterically hindered substrates.

Q. How do substitution patterns on the phenothiazine core affect biological activity?

  • Methodology : Compare sulfonylated derivatives with other substituents (e.g., nitro, ethynyl) in biochemical assays. For example:

  • Antimicrobial Activity : Sulfones exhibit enhanced potency due to improved membrane permeability. A 3-chloro-sulfonylated analog showed 2–4× higher MIC values against S. aureus than non-sulfonylated versions .
  • Enzyme Inhibition : Sulfonyl groups increase binding affinity to histone deacetylase (HDAC) active sites. Structure-activity relationship (SAR) studies require docking simulations (AutoDock) and IC₅₀ measurements .

Q. How to resolve discrepancies in crystallographic data for polymorphic forms?

  • Methodology : Polymorphism arises from packing variations (e.g., π-π stacking vs. hydrogen bonding). Use:

  • Temperature-Dependent XRD : Identify phase transitions.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O sulfonyl contacts) .
  • Validation Tools : Check data consistency with PLATON or Mercury software to flag outliers .

Q. What computational methods predict the redox behavior of sulfonylated phenothiazines?

  • Methodology :

  • DFT Calculations : Calculate oxidation potentials (e.g., B3LYP/6-31G* level) and correlate with experimental cyclic voltammetry.
  • Frontier Orbital Analysis : Sulfonyl groups lower HOMO energy (-5.2 eV vs. -4.8 eV for non-sulfonylated analogs), enhancing stability against oxidation .

Methodological Notes

  • Key Citations : Synthesis ( ), crystallography ( ), and applications ( ).
  • Advanced Tools : SHELX ( ), ORTEP-3 ( ), and DFT software () are critical for structural and electronic analysis.

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